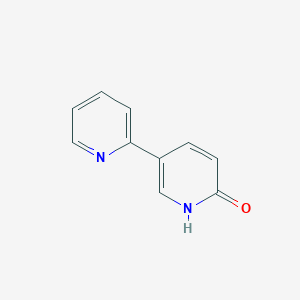

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Description

Properties

IUPAC Name |

5-pyridin-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWKTZWOSIVHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437133 | |

| Record name | [2,3'-Bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381233-78-9 | |

| Record name | [2,3'-Bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Biaryl Pyridinones

An In-Depth Technical Guide to the Synthesis of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one

The this compound scaffold represents a critical structural motif in modern medicinal chemistry. As a key building block, it forms the core of various pharmacologically active agents, most notably as a precursor to AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists.[1][2] These antagonists are under investigation for the treatment of neurological disorders characterized by dysfunctional glutamatergic neurotransmission, such as epilepsy and other neurodegenerative diseases.[2]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the predominant synthetic strategies for constructing this valuable biaryl compound. We will move beyond simple procedural outlines to dissect the underlying chemical principles, justify experimental choices, and offer practical insights into reaction optimization. The primary focus will be on palladium-catalyzed cross-coupling reactions, which represent the most efficient and versatile methods for forging the pivotal carbon-carbon bond between the pyridine and pyridinone rings.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. For this compound, the most apparent disconnection is the C-C bond linking the two heterocyclic rings. This approach simplifies the complex target into more readily available or synthesizable precursors: a pyridinone synthon and a pyridine synthon.

This disconnection immediately suggests a cross-coupling strategy, where one ring is functionalized as an organometallic nucleophile and the other as an electrophile bearing a suitable leaving group.

Caption: Retrosynthetic analysis of the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are exceptionally well-suited for this purpose. They offer mild reaction conditions, high functional group tolerance, and generally provide high yields, making them staples in pharmaceutical process chemistry.[3][4] The Suzuki-Miyaura reaction, utilizing a stable and less toxic organoboron reagent, is often the preferred method and will be the primary focus of this guide.[1][5]

Chapter 2: The Suzuki-Miyaura Coupling Approach: A Detailed Exploration

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[3] For the synthesis of this compound, the reaction couples a pyridinone boronic acid (or its ester derivative) with a halopyridine.[1][5]

Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The process involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-bromopyridine), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation : The organoboron compound (pyridinone boronic ester) coordinates to the palladium center. In the presence of a base (e.g., Na₂CO₃), the organic moiety from the boron atom is transferred to the palladium, displacing the halide. The base activates the organoboron species, facilitating this transfer.[3]

-

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established literature methods.[1][5]

Reaction Scheme:

(Image of the Suzuki coupling reaction between 2-Bromopyridine and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol to yield this compound)

Materials & Reagents:

| Reagent | M.W. | Stoichiometry | Amount (Example) |

| 2-Bromopyridine | 158.00 | 1.0 eq | 1.0 g |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | 221.05 | 1.1 eq | 1.55 g |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 eq | 365 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 eq | 1.34 g |

| Acetonitrile (MeCN) | - | Solvent | 20 mL |

| Water (H₂O) | - | Solvent | 20 mL |

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 g), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (1.55 g), and sodium carbonate (1.34 g).

-

Solvent Addition: Add acetonitrile (20 mL) and water (20 mL) to the flask.

-

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (365 mg). The mixture will typically turn yellow or orange.

-

Reaction Heating: Heat the reaction mixture to 75-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid. A reported yield for a similar reaction is around 70%.[1]

-

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Chapter 3: Alternative Cross-Coupling: The Stille Reaction

While the Suzuki coupling is often preferred, the Stille reaction provides a robust alternative.[6] It couples an organotin reagent with an organohalide, also catalyzed by palladium.[4]

Reaction Scheme:

(Image of the Stille coupling reaction between 2-(Tributylstannyl)pyridine and 5-bromopyridin-2-one)

Comparative Analysis: Suzuki vs. Stille

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic | Organoboron (Boronic acids/esters) | Organotin (Stannanes) |

| Toxicity | Low toxicity; boron byproducts are generally benign. | High toxicity; organotin compounds are toxic and require careful handling and disposal.[4] |

| Stability | Boronic acids can be prone to protodeboronation.[7] | Organostannanes are generally stable to air and moisture.[4] |

| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to separate from the product. |

| Functional Groups | Tolerates a very wide range of functional groups.[3] | Excellent functional group tolerance.[4] |

Rationale for Use: The Stille coupling might be chosen if the required organoboron precursor is unstable or difficult to synthesize, whereas the corresponding organostannane is readily available.[1]

Chapter 4: Safety, Optimization, and Troubleshooting

Safety Precautions:

-

Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE).

-

Organotin Reagents (Stille): These compounds are highly toxic. All manipulations must be performed in a certified fume hood with appropriate PPE. Contaminated waste must be disposed of according to institutional guidelines.

-

Solvents: Acetonitrile is flammable and toxic. Work in a well-ventilated area.

Optimization Insights:

-

Catalyst Choice: While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ can offer higher stability and efficiency, especially for challenging substrates.[8]

-

Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be screened. The base's strength and solubility impact the rate of transmetalation.

-

Ligand Effects: The ligands on the palladium catalyst (e.g., triphenylphosphine) stabilize the metal center and influence its reactivity. Bulky, electron-rich phosphine ligands often improve the efficiency of oxidative addition and reductive elimination.

Common Troubleshooting Issues:

-

Low or No Yield:

-

Cause: Inactive catalyst due to oxygen exposure.

-

Solution: Ensure thorough degassing of the reaction mixture before adding the catalyst.

-

Cause: Poor quality of reagents.

-

Solution: Use freshly purified starting materials and dry solvents.

-

-

Protodeboronation (Suzuki): The boronic acid/ester reacts with a proton source instead of the palladium complex.

-

Cause: Presence of excess water or acidic impurities.

-

Solution: Use a stronger, non-aqueous base or minimize water in the solvent system if possible.

-

-

Homocoupling: Two molecules of the same starting material couple together (e.g., bipyridine formation).

-

Cause: Often occurs at higher temperatures or with certain catalyst systems.

-

Solution: Lower the reaction temperature or screen different palladium catalysts and ligands.

-

Conclusion

The synthesis of this compound is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and utilizes reagents with relatively low toxicity, making it highly suitable for applications in pharmaceutical research and development. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strategic troubleshooting are key to successfully producing this important medicinal chemistry building block. While alternatives like the Stille coupling exist, the advantages of the Suzuki approach make it the preeminent strategy for this particular transformation.

References

- 1. This compound | 381233-78-9 [chemicalbook.com]

- 2. This compound CAS 381233-78-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Pivotal Scaffold in Modern Neuroscience Drug Discovery

An In-depth Technical Guide to the Characterization of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

This compound (also known by its synonyms [2,3'-bipyridin]-6'(1'H)-one and 5-(pyridin-2-yl)-2(1H)-pyridone) is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its core structure represents a critical nexus in the synthesis of advanced neurological therapeutics. The primary driver for its importance is its role as a key intermediate in the production of Perampanel (Fycompa®), a first-in-class, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1][2][3]

Dysfunction of the glutamatergic system, particularly over-activity of AMPA receptors, is implicated in the pathophysiology of epilepsy and other neurological disorders.[1][4] Perampanel's unique mechanism of action offers a valuable therapeutic option for managing partial-onset seizures.[2][4] Consequently, a thorough understanding of the synthesis and characterization of its precursors, such as this compound, is essential for researchers and professionals in drug development and process chemistry.

This guide provides a comprehensive overview of the essential characterization data for this pivotal molecule, grounded in authoritative sources. We will delve into its synthesis, physicochemical properties, and the expected spectroscopic signatures that confirm its identity and purity, providing a framework for its reliable use in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational data for this compound provides the baseline for all subsequent analytical characterization. The molecule consists of a pyridin-2-one ring linked at the 5-position to a pyridine ring at its 2-position. This bipyridyl structure is fundamental to its function as a scaffold for more complex AMPA receptor antagonists.

Diagram: Chemical Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

The key physicochemical properties are summarized in the table below, compiled from supplier data and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 381233-78-9 | [5] |

| Molecular Formula | C₁₀H₈N₂O | [5] |

| Molecular Weight | 172.18 g/mol | [5] |

| Appearance | White to off-white solid | - |

| Melting Point | 71-75 °C | - |

| Predicted Boiling Point | 434.3 ± 45.0 °C | - |

| Predicted Density | 1.221 ± 0.06 g/cm³ | - |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | - |

Synthesis and Purification

The synthesis of this compound is prominently featured in the drug discovery literature leading to Perampanel.[1] One of the most authoritative methods involves the demethylation of a methoxy-substituted precursor, which itself is formed through a palladium-catalyzed cross-coupling reaction. This approach provides a reliable and scalable route to the target compound.

Diagram: Synthesis Workflow

Caption: Key step in the synthesis of the title compound via demethylation.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from the procedures outlined in the primary discovery literature for Perampanel.[1] The causality for this choice rests on its proven efficacy in producing the key intermediate for subsequent synthetic steps. The use of hydrobromic acid is a standard and robust method for the cleavage of aryl methyl ethers.

Materials:

-

6'-methoxy-2,3'-bipyridine

-

48% aqueous hydrobromic acid (HBr)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 6'-methoxy-2,3'-bipyridine in a suitable solvent (or neat), add 48% aqueous HBr.

-

Heating: Heat the mixture to reflux (typically around 125°C) and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

The definitive characterization of the synthesized molecule relies on a suite of spectroscopic techniques. The following sections describe the expected outcomes from these analyses based on the known structure. The primary reference containing the full experimental data is the 2012 Journal of Medicinal Chemistry article by Hibi et al., which details the discovery of Perampanel.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the molecular structure. The spectrum is expected to show distinct signals for each of the non-equivalent protons on the two aromatic rings. The pyridinone ring protons are typically influenced by the electron-withdrawing carbonyl group and the nitrogen heteroatom, while the pyridine ring protons will show their characteristic chemical shifts.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Pyridinone NH: A broad singlet, typically downfield (> 10 ppm), corresponding to the N1-H proton. Its broadness is due to quadrupole broadening and potential solvent exchange.

-

Aromatic Protons: A total of 7 protons in the aromatic region (approx. 6.5-8.7 ppm).

-

Pyridine Ring (4H): One proton adjacent to the nitrogen (H6') will be the most downfield. The remaining three protons (H3', H4', H5') will appear as a complex multiplet or distinct doublets and triplets, consistent with a 2-substituted pyridine.

-

Pyridinone Ring (3H): Three protons (H3, H4, H6) will show characteristic coupling patterns (e.g., doublets, doublet of doublets) reflecting their positions relative to each other and the nitrogen atom.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton of the molecule. Ten distinct signals are expected in the aromatic/olefinic region, plus the characteristic signal for the carbonyl carbon.

Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon (C2): A signal in the downfield region, typically >160 ppm, characteristic of a pyridone carbonyl.

-

Aromatic Carbons (10 C): Ten signals in the range of approximately 105-155 ppm. The carbons directly attached to nitrogen atoms (C6, C2', C6') will be shifted downfield. The carbon atom linking the two rings (C5) and the carbon it is attached to (C2') are also key diagnostic signals. Standard chemical shifts for pyridine are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information to further support the structure.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): For an exact mass measurement (HRMS-ESI), the protonated molecule [M+H]⁺ should be observed at m/z 173.0715, corresponding to the formula C₁₀H₉N₂O⁺.

-

Nominal Mass: In a standard electron ionization (EI) or electrospray ionization (ESI) spectrum, a prominent peak at m/z 172 (for the molecular ion M⁺˙) or 173 (for [M+H]⁺) is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a distinct fingerprint for the compound.

Expected IR Absorption Bands (KBr Pellet or ATR):

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the pyridinone ring.

-

C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group in the pyridone ring.

-

C=C and C=N Stretches: Multiple sharp bands in the 1400-1610 cm⁻¹ region, characteristic of the aromatic ring stretching vibrations of both the pyridine and pyridinone rings.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the fingerprint region below 900 cm⁻¹.

Crystallographic Data

As of the latest review of the Cambridge Crystallographic Data Centre (CCDC) and other public databases, a single-crystal X-ray diffraction structure for this compound has not been publicly deposited. Obtaining such a structure would provide unequivocal confirmation of its solid-state conformation and packing, which could be valuable for formulation and solid-state chemistry studies.

Conclusion

This compound is a molecule of high strategic value in medicinal chemistry, serving as a cornerstone for the synthesis of the antiepileptic drug Perampanel. Its characterization is straightforward using standard analytical techniques. A combination of ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation, while mass spectrometry verifies the molecular weight, and IR spectroscopy confirms the presence of key functional groups. The synthesis is robust and well-documented in primary scientific literature, ensuring that researchers in drug discovery and development can produce and validate this critical intermediate with a high degree of confidence.

References

- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. testbook.com [testbook.com]

- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

A Technical Guide to the Spectral Analysis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Abstract: This technical guide provides a comprehensive examination of the spectral analysis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE, a heterocyclic compound of significant interest in pharmaceutical research and materials science.[1][2] This document outlines the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed, self-validating experimental protocols. The integration of these multi-faceted spectral data points provides a robust framework for the unambiguous structural elucidation and purity assessment of this important bipyridyl pyridone compound.

Introduction and Structural Framework

This compound, also known as 5-(2-pyridinyl)-2(1H)-pyridinone, is a compound featuring two interconnected pyridine-based rings. Its molecular formula is C₁₀H₈N₂O with a molecular weight of 172.18 g/mol .[2] One ring is a classic pyridine, while the other is a 2-pyridone tautomer. This structural motif is a key building block in medicinal chemistry, notably in the synthesis of antagonists for AMPA receptors, which are implicated in various neurological diseases.[2] The compound is typically synthesized via a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aromatic structures.[1][2]

The precise characterization of such molecules is paramount for ensuring their identity, purity, and suitability for downstream applications, particularly in drug development. Spectral analysis provides a non-destructive, detailed fingerprint of the molecule's electronic and atomic environment. This guide will deconstruct the expected spectral data from four primary analytical techniques, explaining how each spectrum corroborates the others to build a complete structural picture.

Molecular Structure:

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; H_N1 [label="H", pos="0,2.3!"];

O_C6 [label="O", pos="2.1,1.3!"];

C2_py [label="C", pos="-2.4,1.5!"]; N_py [label="N", pos="-3.4,0.5!"]; C4_py [label="C", pos="-4.4,1.5!"]; C5_py [label="C", pos="-4.4,2.8!"]; C6_py [label="C", pos="-3.4,3.8!"]; C3_py [label="C", pos="-2.4,2.8!"];

// Define bonds for pyridinone ring N1 -- C2 [label=""]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [label=""]; C4 -- C5 [style=double, len=1.5]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C6 -- O_C6 [style=double, len=1.5]; N1 -- H_N1 [label=""];

// Define bonds for pyridine ring C2 -- C2_py [label=""]; C2_py -- N_py [style=double, len=1.5]; N_py -- C4_py [label=""]; C4_py -- C5_py [style=double, len=1.5]; C5_py -- C6_py [label=""]; C6_py -- C3_py [style=double, len=1.5]; C3_py -- C2_py [label=""];

// Add implicit hydrogens for clarity H3 [label="H", pos="-2.1,-1.3!"]; C3 -- H3; H4 [label="H", pos="0,-2.3!"]; C4 -- H4; H5 [label="H", pos="2.1,-1.3!"]; C5 -- H5; H4_py [label="H", pos="-5.3,1.0!"]; C4_py -- H4_py; H5_py [label="H", pos="-5.3,3.3!"]; C5_py -- H5_py; H6_py [label="H", pos="-3.4,4.6!"]; C6_py -- H6_py; H3_py [label="H", pos="-1.5,3.3!"]; C3_py -- H3_py; }

Caption: Structure of this compound.

Integrated Analytical Workflow

The comprehensive characterization of a novel or synthesized batch of this compound requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle. The workflow is designed to first confirm the molecular weight and elemental composition, followed by a detailed mapping of the carbon-hydrogen framework and functional groups, and finally, an analysis of the electronic properties.

Caption: Integrated workflow for spectral analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for molecular verification. It provides the exact molecular weight, which is the most fundamental proof of a compound's identity. For this molecule, we expect to see a molecular ion peak [M]+ or a protonated molecule [M+H]+ that confirms the mass of 172.18 Da. The choice of ionization technique is critical; Electrospray Ionization (ESI) is preferred for polar, non-volatile molecules like this pyridone, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.[3]

Expected Data

The high-resolution mass spectrum should yield a molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O.

| Ion Species | Formula | Calculated Mass (Da) | Expected Observation |

| [M]+ | C₁₀H₈N₂O | 172.0637 | ~172.064 |

| [M+H]+ | C₁₀H₉N₂O | 173.0715 | ~173.072 |

| [M+Na]+ | C₁₀H₈N₂ONa | 195.0534 | ~195.053 |

Data inferred from molecular formula.[2]

Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode (ESI+).

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Method (Positive Ion Mode):

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the presence of the [M+H]+ ion and check its isotopic pattern against the theoretical pattern for C₁₀H₉N₂O. The fragmentation pattern of related bipyridyl compounds can also provide structural clues.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. For a molecule with distinct aromatic rings like this one, NMR is indispensable for confirming the substitution pattern. The choice of a deuterated solvent is critical; DMSO-d₆ is an excellent choice as it solubilizes the polar compound well and its residual proton signal (at ~2.50 ppm) does not typically interfere with aromatic signals.[8] The broad N-H proton signal is also readily observed in DMSO-d₆.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The structure contains 8 distinct protons. Protons on the pyridone ring will be influenced by the electron-withdrawing carbonyl group, while protons on the pyridine ring will show characteristic shifts. Protons closer to the nitrogen atoms will be deshielded (shifted downfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (Pyridone) | ~11.5 - 12.5 | broad singlet (br s) | - | Acidic proton, exchangeable. |

| H -6' (Pyridine) | ~8.6 - 8.8 | doublet (d) | ~4-5 | Ortho to pyridine N, highly deshielded. |

| H -3' (Pyridine) | ~8.0 - 8.2 | doublet (d) | ~8 | Deshielded by proximity to the link and N. |

| H -4' (Pyridine) | ~7.8 - 8.0 | triplet of doublets (td) | ~8, 2 | Coupled to H-3', H-5', and H-6'. |

| H -5' (Pyridine) | ~7.3 - 7.5 | triplet (t) | ~6-7 | Standard aromatic proton region. |

| H -6 (Pyridone) | ~7.6 - 7.8 | doublet (d) | ~2-3 | Alpha to N and adjacent to C=O. |

| H -4 (Pyridone) | ~7.5 - 7.7 | doublet of doublets (dd) | ~9, 2-3 | Coupled to H-3 and H-6. |

| H -3 (Pyridone) | ~6.4 - 6.6 | doublet (d) | ~9 | Beta to C=O, shielded relative to others. |

Note: Predicted shifts are based on typical values for pyridine and 2-pyridone systems. Actual values may vary.[9][10][11]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

The molecule has 10 carbon atoms, all of which are expected to be unique in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C =O (Pyridone C2) | ~160 - 165 | Carbonyl carbon, highly deshielded. | | C -2' (Pyridine) | ~155 - 158 | Attached to N, highly deshielded. | | C -6' (Pyridine) | ~148 - 150 | Alpha to N, deshielded. | | C -6 (Pyridone) | ~140 - 145 | Alpha to N and influenced by C=O. | | C -4' (Pyridine) | ~136 - 138 | Gamma to N. | | C -4 (Pyridone) | ~130 - 135 | Unsubstituted aromatic carbon. | | C -5 (Pyridone) | ~125 - 130 | Point of attachment for the pyridine ring. | | C -3' (Pyridine) | ~122 - 125 | Beta to N. | | C -5' (Pyridine) | ~120 - 122 | Beta to N. | | C -3 (Pyridone) | ~105 - 110 | Shielded by the pyridone system. |

Note: Predicted shifts are based on known data for similar heterocyclic systems.[12][13]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set spectral width to cover -2 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover 0 to 180 ppm.

-

Accumulate several hundred to a few thousand scans, as ¹³C has low natural abundance.

-

-

2D NMR (Optional but Recommended):

-

Run a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly attached protons and carbons.

-

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons and confirming the linkage between the two rings.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For this compound, the key signatures will be the N-H stretch from the pyridone ring, the C=O stretch of the amide-like carbonyl, and the C=C/C=N stretches of the aromatic rings. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| ~3000 - 2800 | N-H stretch | Amide/Pyridone | Broad, Medium |

| ~1650 - 1680 | C=O stretch | 2-Pyridone | Strong, Sharp |

| ~1600 - 1450 | C=C & C=N stretch | Aromatic Rings | Multiple, Strong-Medium |

| ~1200 - 1000 | C-N stretch | Aromatic | Medium |

| 900 - 675 | C-H bend | Aromatic (out-of-plane) | Strong |

Note: Frequencies are based on typical values for pyridone and pyridine derivatives.[14][15][16][17] The strong carbonyl (C=O) peak is often the most diagnostic feature in the IR spectrum of this molecule.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key absorption bands and correlate them with the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[18][19] this compound possesses an extended system of conjugated double bonds across both rings. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19][20] As a result, the molecule will absorb UV light at a longer wavelength (a lower energy) than its non-conjugated components would individually. The wavelength of maximum absorbance (λ_max) is a characteristic feature of the molecule's chromophore.

Expected UV-Vis Data

Due to the extended π-conjugation, we anticipate strong absorption in the UV region. There may be multiple bands corresponding to different electronic transitions (e.g., π → π*).

| Solvent | Expected λ_max (nm) | Transition Type |

| Ethanol or Methanol | ~250 - 280 nm and ~300 - 350 nm | π → π* |

Note: The exact λ_max and molar absorptivity (ε) are dependent on the solvent used. The presence of two distinct, conjugated aromatic systems can lead to multiple absorption maxima.[21][22]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 1.0 AU). A typical final concentration might be around 10 µg/mL.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as the blank.

-

Run a baseline correction with the blank cuvette in the sample and reference beams.

-

Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.

-

Scan the sample over a wavelength range of 200 to 600 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), which provides a quantitative measure of the absorption intensity.

Conclusion: The Integrated Spectral Portrait

No single analytical technique can provide absolute structural proof. The power of this workflow lies in the convergence of data from all four methods. Mass spectrometry confirms the correct molecular formula. ¹H and ¹³C NMR spectroscopy piece together the atomic framework, confirming the connectivity and substitution patterns of the two rings. Infrared spectroscopy provides orthogonal confirmation of the key functional groups, especially the critical pyridone carbonyl. Finally, UV-Vis spectroscopy verifies the electronic nature of the extended conjugated system. Together, these spectral data form a self-validating, unambiguous confirmation of the structure and purity of this compound, providing the necessary confidence for its use in research and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 381233-78-9 [chemicalbook.com]

- 3. Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2'-Bipyridine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,3'-Bipyridine [webbook.nist.gov]

- 7. 4,4'-Bipyridine [webbook.nist.gov]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. m.youtube.com [m.youtube.com]

- 19. jackwestin.com [jackwestin.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE CAS number 381233-78-9

An In-depth Technical Guide to 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS: 381233-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 381233-78-9), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delves into its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Suzuki-Miyaura coupling, and elucidates its critical role as a foundational scaffold, most notably in the synthesis of the antiepileptic drug Perampanel. Furthermore, this guide explores its broader utility as a versatile building block for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in research and drug development.

Part 1: Core Compound Identity and Physicochemical Profile

This compound, also known as 5-(pyridin-2-yl)pyridin-2(1H)-one, is a key organic compound belonging to the bipyridine family.[1][2] Its structure, featuring a pyridin-2-one ring linked to a pyridine ring, represents a "privileged scaffold" in drug discovery.[3] The pyridone moiety is particularly valuable as it can serve as both a hydrogen bond donor and acceptor, and act as a bioisostere for amides, phenyls, and other heterocycles, allowing for fine-tuning of a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[3][4][5]

This compound is primarily recognized as a crucial intermediate in the multi-step synthesis of Perampanel, a highly selective, non-competitive AMPA receptor antagonist used in the treatment of neurological conditions rooted in glutamatergic excitotoxicity, such as epilepsy.[6][7][8] Its utility extends beyond this single application, serving as a versatile research reagent and a foundational structure for developing new heterocyclic compounds.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 381233-78-9 | [6][10] |

| Molecular Formula | C₁₀H₈N₂O | [6][10] |

| Molecular Weight | 172.18 g/mol | [6][10] |

| IUPAC Name | 5-(Pyridin-2-yl)pyridin-2(1H)-one | [1] |

| Synonyms | 2,3'-Bipyridinyl-6'(1'H)-one, 5-(2-Pyridyl)-2(1H)-pyridone | [2][7] |

| Appearance | White to off-white or light yellow solid | [9][11] |

| Boiling Point | 434.3 ± 45.0 °C (Predicted) | [12] |

| Density | 1.221 ± 0.06 g/cm³ (Predicted) | [7] |

| Chemical Stability | Stable under recommended storage conditions | [12] |

Part 2: Synthesis Protocol and Mechanistic Insights

The most efficient and widely cited method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[6][10] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expert Rationale: Causality Behind Experimental Choices

-

Catalyst Selection (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that readily releases the active Pd(0) species in solution.[10] The triphenylphosphine ligands are crucial; their steric bulk facilitates the reductive elimination step (the final product-forming step), while their electron-donating nature promotes the initial oxidative addition of the aryl halide to the palladium center.

-

Boron Reagent (Pinacol Ester): 2-Hydroxypyridine-5-boronic acid pinacol ester is used instead of the free boronic acid because the pinacol ester is significantly more stable, less prone to dehydration or protodeboronation, and easier to handle and purify, ensuring reproducibility.[6]

-

Base (Na₂CO₃): A moderately strong base like sodium carbonate is essential.[6] It activates the organoboron species by forming a more nucleophilic boronate complex [-B(OH)₃]⁻, which facilitates the transfer of the pyridinone group to the palladium center during the transmetalation step.

-

Solvent System (CH₃CN/H₂O): The mixed aqueous-organic solvent system is critical for success.[6] Acetonitrile (CH₃CN) dissolves the organic starting materials and the catalyst, while water is required to dissolve the inorganic base (Na₂CO₃) and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture of acetonitrile/water (1:1 v/v). Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.

-

Reaction Execution: Heat the reaction mixture to 75 °C with vigorous stirring.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Part 3: Central Role in the Synthesis of Perampanel

The primary industrial and research application of this compound is its function as the core scaffold for the antiepileptic drug Perampanel.[9][13] Perampanel is the first-in-class non-competitive AMPA receptor antagonist, a mechanism distinct from traditional channel blockers or GABAergic agents.[8][14] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[8] Their over-activation is implicated in the pathophysiology of seizures; thus, antagonizing these receptors is a validated strategy for seizure control.[14]

The synthesis of Perampanel involves the elaboration of the 5-(2-pyridyl)pyridin-2-one core, adding aryl groups at the N1 and C3 positions of the pyridinone ring.[8][13] This strategic functionalization is key to achieving the final molecule's high potency and selectivity for the AMPA receptor.[8]

Diagram: Synthetic Workflow from Core to Drug Candidate

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS 381233-78-9 [homesunshinepharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 381233-78-9 [chemicalbook.com]

- 7. This compound CAS 381233-78-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one | RUO [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Cas 381233-78-9,this compound | lookchem [lookchem.com]

- 12. chemscene.com [chemscene.com]

- 13. Cas 381233-79-0,5'-broMo-[2,3'-bipyridin]-6'(1'H)-one | lookchem [lookchem.com]

- 14. researchgate.net [researchgate.net]

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] This guide provides a detailed examination of a specific derivative, this compound (CAS No. 381233-78-9). We will dissect its molecular architecture, outline a validated synthetic pathway, predict its spectroscopic signature, and explore its pivotal role as a precursor in the development of advanced neurological therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.

Molecular Identity and Physicochemical Properties

This compound is a bi-heterocyclic aromatic compound composed of a pyridine ring linked to a 1,2-dihydropyridin-2-one (also known as a 2-pyridone) core.[4] This arrangement allows the molecule to act as both a hydrogen bond donor (via the pyridone N-H) and acceptor (via the pyridone C=O and the nitrogens of both rings), a key feature for interaction with biological targets.[2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 381233-78-9 | [5][6] |

| Molecular Formula | C₁₀H₈N₂O | [7][8] |

| Molecular Weight | 172.18 g/mol | [5][7] |

| Physical Form | White Solid | |

| Melting Point | 71-75 °C | |

| Boiling Point | 434.3 ± 45.0 °C (Predicted) | |

| Density | 1.221 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.85 ± 0.10 (Predicted) | |

| SMILES | C1(=CC(=O)NC=C1)C2=CC=CC=N2 | |

| InChI Key | NHWKTZWOSIVHOL-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The construction of the C-C bond linking the two heterocyclic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice, valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[5][7]

General Synthetic Workflow

The synthesis involves the coupling of an activated pyridine derivative (an electrophile) with a pyridinone boronic acid derivative (a nucleophile) in the presence of a palladium catalyst and a base.

Caption: General workflow for the Suzuki coupling synthesis.

Detailed Experimental Protocol

The following is a representative protocol based on established literature procedures.[7] Researchers should optimize conditions for their specific laboratory setup.

-

Vessel Preparation: To an appropriately sized reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromopyridine (1.0 eq) and 2-hydroxypyridine-5-boronic acid pinacol ester (1.1 eq).

-

Solvent and Base Addition: Add a 1:1 mixture of acetonitrile (CH₃CN) and water, followed by sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) to the mixture.

-

Causality Insight: Pd(0) is the active catalytic species. The triphenylphosphine ligands stabilize the metal center while being labile enough to dissociate and allow the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed.

-

-

Reaction: Heat the mixture to 75 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Structural Characterization (Predicted)

While specific experimental spectra are not publicly cataloged, the molecular structure allows for a robust prediction of its key spectroscopic features. This analysis is fundamental for confirming the identity and purity of the synthesized compound.

Caption: Correlation of molecular features with predicted spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region.

-

Pyridyl Protons: Four protons on the pyridine ring will appear as a series of doublets, triplets, or multiplets between δ 7.0 and 8.8 ppm. The proton adjacent to the nitrogen will be the most downfield (deshielded).

-

Pyridinone Protons: Three protons on the pyridinone ring will also appear in the aromatic region, likely showing distinct coupling patterns (doublets and a doublet of doublets).

-

Amide Proton: The N-H proton of the pyridinone will appear as a broad singlet at a significantly downfield shift (typically δ > 10 ppm) and will exchange with D₂O.[9]

IR Spectroscopy

Infrared spectroscopy is crucial for identifying key functional groups.

-

Carbonyl Stretch (C=O): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹. This is a hallmark of the 2-pyridone system.[10]

-

N-H Stretch: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹ due to the N-H bond of the amide.[10]

-

Aromatic C=C/C=N Stretches: Multiple sharp peaks of medium intensity are expected in the 1550-1620 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.

Biological Significance and Therapeutic Potential

The primary significance of this compound in drug discovery is its role as a key structural intermediate for the synthesis of Perampanel .[11] Perampanel is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[12]

Dysfunction of glutamatergic neurotransmission, the main excitatory pathway in the central nervous system, is implicated in numerous neurological disorders, including epilepsy.[12] AMPA receptors mediate fast synaptic transmission. Their over-activation can lead to excitotoxicity and seizure activity.

Caption: Role of the core scaffold in developing AMPA receptor antagonists.

By serving as a foundational building block for Perampanel, this compound is directly linked to therapies for epilepsy and other conditions where dampening excessive glutamatergic signaling is beneficial.[11][12][13] The structure-activity relationship studies that led to Perampanel's discovery highlight the importance of the specific arrangement of the pyridyl and pyridinone rings for achieving potent AMPA receptor antagonism.[12]

Conclusion

This compound is more than a simple heterocyclic molecule; it is a validated and critical precursor in the synthesis of sophisticated neurological drugs. Its molecular structure, characterized by a bi-aryl heterocyclic core, is accessible through robust and scalable Suzuki coupling chemistry. The predictable spectroscopic signature of its constituent functional groups allows for reliable characterization. Understanding the synthesis, structure, and ultimate therapeutic application of this compound provides valuable insight for medicinal chemists engaged in the design and development of next-generation central nervous system agents.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 381233-78-9 [chemicalbook.com]

- 8. This compound | 381233-78-9 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. This compound CAS 381233-78-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cphi-online.com [cphi-online.com]

An In-depth Technical Guide to the Solubility of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS No. 381233-78-9) is a heterocyclic organic compound of significant interest in medicinal chemistry.[1][2][3] With a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , this pyridinone derivative serves as a key intermediate in the synthesis of pharmacologically active molecules.[1][4] Notably, it is a precursor in the production of Perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6][7] Understanding the solubility of this intermediate is paramount for its efficient use in synthetic processes, formulation development, and for predicting its behavior in biological systems. This guide provides a comprehensive technical overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of its relevant biological context.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. The presence of both a pyridine and a pyridinone ring in this compound suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of solubility.[8][9][10]

Known Qualitative Solubility:

Published data indicates that this compound is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[5][11]

Predicted Solubility:

The pyridinone scaffold is often considered a "privileged structure" in drug discovery due to its favorable metabolic stability and potential for good bioavailability.[9] The solubility of pyridinone derivatives can be significantly modulated by the nature and position of their substituents.[8]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Slightly Soluble to Sparingly Soluble | The pyridinone and pyridine moieties can participate in hydrogen bonding. Solubility in water is expected to be low but may increase with pH adjustment. It is known to be slightly soluble in methanol.[5][11] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. It is known to be slightly soluble in DMSO.[5][11] |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The molecule's polarity and potential for dipole-dipole interactions suggest good solubility. It is known to be slightly soluble in chloroform.[5][11] |

Biological Context: Role as a Perampanel Intermediate and the AMPA Receptor Signaling Pathway

The primary significance of this compound in drug development lies in its role as a key building block for Perampanel.[5] Perampanel is a first-in-class, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[7][12] Therefore, the biological context of this intermediate is intrinsically linked to the glutamatergic system and, more specifically, the AMPA receptor signaling pathway.

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system.[14][15] It activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[8][9][10] AMPA receptors are ionotropic receptors that, upon binding glutamate, open a channel permeable to sodium and, in some cases, calcium ions, leading to rapid depolarization of the postsynaptic neuron.[16]

Over-activation of AMPA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders, including epilepsy.[8] By non-competitively antagonizing the AMPA receptor, Perampanel reduces the excitatory signaling, thereby controlling seizures.

Diagram 1: Simplified AMPA Receptor Signaling Pathway

Caption: Simplified Glutamatergic Synapse and AMPA Receptor Signaling.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following protocols provide robust methodologies for quantifying the solubility of this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This is the gold-standard method for determining thermodynamic solubility.

1. Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent in a glass vial. The excess solid should be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

2. Separation of Undissolved Solid: a. After equilibration, allow the suspension to settle. b. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. c. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes and carefully collect the supernatant.

3. Quantification of Solute Concentration: a. The concentration of the dissolved compound in the clear filtrate/supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, as detailed below.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of the compound.

1. Instrument and Conditions (Example):

-

System: Agilent 1260 Infinity II or similar.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a predetermined λmax (e.g., around 250-300 nm, to be determined experimentally).

2. Preparation of Standard Curve: a. Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). b. Perform serial dilutions to create a series of standards of known concentrations that bracket the expected solubility range. c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

3. Sample Analysis: a. Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the standard curve. b. Inject the diluted sample and record the peak area. c. Use the calibration curve to determine the concentration in the diluted sample and then multiply by the dilution factor to calculate the solubility.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.

1. Determination of λmax: a. Prepare a dilute solution of the compound in the solvent of interest. b. Scan the solution using a UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

2. Preparation of Standard Curve: a. Prepare a stock solution of known concentration. b. Create a series of dilutions to generate standards of known concentrations. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

3. Sample Analysis: a. Dilute the saturated solution from the shake-flask experiment with the same solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at λmax. c. Use the calibration curve to calculate the concentration of the diluted sample and multiply by the dilution factor to obtain the solubility.

Conclusion

This compound is a crucial intermediate in the synthesis of the AMPA receptor antagonist Perampanel. While detailed quantitative solubility data is sparse in the public domain, its chemical structure and the properties of the final drug product allow for a reasoned prediction of its solubility profile. It is expected to have limited aqueous solubility, which is likely pH-dependent, and good solubility in polar aprotic and chlorinated organic solvents. The provided experimental protocols offer robust and reliable methods for researchers to determine the precise solubility of this compound in various solvents, which is essential for optimizing synthetic routes and for any further development activities. A thorough understanding of its solubility, coupled with its biological context within the glutamatergic signaling pathway, provides a solid foundation for its effective application in research and drug development.

References

- 1. 5-(Pyridin-2-yl)-2(1H)-pyridone | C10H8N2O | CID 10241257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one-India Fine Chemicals [indiafinechemicals.com]

- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbs.com [ijbs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Perampanel | C23H15N3O | CID 9924495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. AMPA receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

experimental protocol for Suzuki coupling of 2-bromopyridine

Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine

Abstract: This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-bromopyridine to synthesize 2-arylpyridines, which are crucial structural motifs in medicinal chemistry and materials science.[1][2][3] This application note outlines the mechanistic considerations specific to this substrate, provides a robust step-by-step experimental protocol, and offers guidance on troubleshooting and optimization.

Introduction: The Significance and Challenges of 2-Arylpyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[4][5][6][7] Its importance is highlighted by the 2010 Nobel Prize in Chemistry awarded to its developers.[6] The synthesis of 2-arylpyridines is of particular interest due to their prevalence in pharmaceuticals and functional materials.[1][3]

However, the use of 2-bromopyridine as a substrate in Suzuki-Miyaura coupling presents unique challenges. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation and low yields.[8][9] Additionally, the electron-deficient nature of the pyridine ring can affect the efficiency of key steps in the catalytic cycle.[9] This guide provides a protocol designed to overcome these challenges and achieve high-yield synthesis of 2-arylpyridines.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with 2-bromopyridine to form a Pd(II) complex. This is often the rate-determining step.[8]

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 2-arylpyridine product, regenerating the active Pd(0) catalyst.[7][10]

The choice of ligands, base, and solvent is critical to ensure the efficiency of each step and to mitigate catalyst inhibition by the pyridine nitrogen.[8][11]

Caption: The Suzuki-Miyaura catalytic cycle for 2-bromopyridine.

Experimental Protocol: Synthesis of 2-Phenylpyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid. It should be considered a starting point and may require optimization for different substrates or scales.[1]

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Phenylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand; 1-5 mol%)[1][9]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1][11]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).[1]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

-

Inert Atmosphere:

-

Solvent Addition:

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[1]

-

-

Reaction:

-

Work-up:

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

-

The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-phenylpyridine.[1][4]

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

-

Caption: General experimental workflow for the Suzuki coupling of 2-bromopyridine.

Optimization and Troubleshooting

Achieving high yields in the Suzuki coupling of 2-bromopyridine often requires careful optimization of reaction parameters. Below is a summary of key variables and common issues with suggested solutions.

Table 1: Key Reaction Parameters and Recommendations

| Parameter | Recommendation | Rationale |

| Catalyst System | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[8][9] | These ligands shield the palladium center, preventing coordination by the pyridine nitrogen and promoting the key steps of the catalytic cycle.[8] |

| Base | Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[9][11] | The choice of base is crucial for the transmetalation step and its effectiveness can be solvent-dependent.[11] |

| Solvent | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is commonly used.[1][11] | The aqueous component is often necessary for the base to function effectively.[11] Anhydrous conditions may be required to minimize protodeboronation.[8] |

| Boronic Acid | Use a slight excess (1.2-1.5 equivalents). Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[8][14] | This can compensate for potential decomposition via protodeboronation, a common side reaction.[8][14] |

| Temperature | Typically in the range of 80-110 °C.[1][9] | Higher temperatures can facilitate the oxidative addition of the less reactive C-Br bond in 2-bromopyridine.[8] |

Table 2: Common Troubleshooting Scenarios

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Catalyst inhibition by pyridine nitrogen.[8][9] - Inefficient oxidative addition.[8] - Inactive catalyst. | - Use bulky, electron-rich ligands.[8] - Increase reaction temperature.[9] - Screen different palladium sources and ligands.[14] |

| Significant Byproduct Formation (e.g., Homocoupling) | - Presence of oxygen in the reaction mixture.[9] | - Ensure thorough degassing of solvents and the reaction setup.[9] |

| Unreacted Starting Material | - Insufficient base strength or solubility.[9] - Inadequate reaction temperature.[9] | - Screen stronger or more soluble bases.[9] - Cautiously increase the reaction temperature.[9] |